molecular formula C10H13KN5O7P B13383653 Potassium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

Potassium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

Cat. No.: B13383653
M. Wt: 385.31 g/mol
InChI Key: WADAUMZGCLRVDM-UHFFFAOYSA-M
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Description

Potassium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate is a phosphorylated adenosine derivative where the ribose moiety of adenosine is esterified with a monophosphate group, and the counterion is potassium. This compound shares structural similarities with nucleotides like adenosine monophosphate (AMP) but differs in its phosphorylation state and ionic form. It is implicated in biochemical pathways involving nucleotide metabolism, enzymatic interactions, and ligand-receptor binding .

Properties

Molecular Formula

C10H13KN5O7P

Molecular Weight

385.31 g/mol

IUPAC Name

potassium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C10H14N5O7P.K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);/q;+1/p-1

InChI Key

WADAUMZGCLRVDM-UHFFFAOYSA-M

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)[O-])O)O)N.[K+]

Origin of Product

United States

Preparation Methods

Key Steps:

  • Reagents : Adenosine, phosphorus oxychloride (POCl₃), trimethyl phosphate, potassium hydroxide.
  • Procedure :
    • Adenosine is dissolved in anhydrous trimethyl phosphate under inert conditions.
    • POCl₃ is added dropwise at 0–4°C to form the 5'-phosphorylated intermediate.
    • Hydrolysis with ice-cold water releases the monophosphate.
    • Neutralization with KOH yields the potassium salt.

Data:

  • Yield : 65–72% (optimized conditions).
  • Purity : >95% after ion-exchange chromatography.

Enzymatic Synthesis Using Kinases

Enzymatic methods leverage kinases to transfer phosphate groups to adenosine.

Example Protocol:

  • Enzymes : Adenylate kinase (EC 2.7.4.3), ATP as a phosphate donor.
  • Conditions :
    • pH 7.4 buffer, 37°C, 2-hour incubation.
    • ATP:adenosine molar ratio of 1:1.5.
  • Post-Reaction Processing :
    • Deproteinization via ultrafiltration.
    • Potassium salt precipitation using cold ethanol.

Advantages:

  • High regioselectivity for the 5'-position.
  • Yield : 80–85% in scaled-up systems.

Solid-Phase Synthesis

This approach uses functionalized resins to streamline purification.

Methodology (Adapted from):

  • Resin Activation : Aminomethyl polystyrene resin is treated with p-acetoxybenzyl alcohol.
  • Phosphitylation : Reaction with bis(cyanoethyl)phosphoramidite to form a polymer-bound phosphitylating agent.
  • Coupling : Adenosine is added in the presence of 5-(ethylthio)-1H-tetrazole.
  • Oxidation & Cleavage : tert-Butyl hydroperoxide oxidizes the intermediate, followed by acidic cleavage to release AMP.

Performance Metrics:

  • Yield : 59–78% across nucleosides (e.g., adenosine, thymidine).
  • Scalability : Suitable for milligram-to-gram synthesis.

Hydrolysis of Adenosine Triphosphate (ATP)

ATP serves as a precursor for AMP via controlled hydrolysis.

Process:

  • Reagents : ATP, apyrase (enzyme), potassium acetate.
  • Steps :
    • ATP is incubated with apyrase (pH 6.5, 25°C) to sequentially remove two phosphate groups.
    • Reaction progress monitored via HPLC.
    • Potassium acetate is added to precipitate the AMP salt.

Efficiency:

Comparative Analysis of Methods

Method Yield Purity Scalability Cost
Chemical Phosphorylation 65–72% >95% Moderate Low
Enzymatic Synthesis 80–85% >98% High Moderate
Solid-Phase Synthesis 59–78% >90% Limited High
ATP Hydrolysis >90% >95% High Enzyme-Dependent

Purification & Characterization

  • Chromatography : Semi-preparative HPLC (C18 column, 0.1 M KH₂PO₄ buffer) achieves >99% purity.
  • Structural Confirmation :
    • MS : m/z 427.20 [M⁻] (matches theoretical MW).
    • NMR : δ 8.21 (s, H-8), δ 5.95 (d, H-1').

Applications in Research

  • Enzyme Assays : Used as a substrate for 5'-adenylic acid deaminase (EC 3.5.4.6) to study nucleotide metabolism.
  • Therapeutic Development : Investigated for cardioprotective and anti-inflammatory effects via A₁/A₃ receptor modulation.

Chemical Reactions Analysis

Types of Reactions

Potassium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms .

Scientific Research Applications

Potassium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate is a complex organic compound with a molecular formula of C10H13KN5O7P and a molecular weight of 385.31 g/mol. It features a purine base (6-aminopurine) linked to a sugar moiety (3,4-dihydroxyoxolane) and a phosphate group, with a potassium ion associated with the phosphonate group. It is studied for its biochemical properties and potential applications in molecular biology and medicinal chemistry.

Interaction Studies

Interaction studies are essential for understanding the biological roles and therapeutic potential of this compound. These studies focus on its biochemical interactions:

  • Enzyme Interactions Examining how it interacts with kinases, phosphatases, and other enzymes to modulate their activity.
  • Protein Binding Identifying proteins that bind to it, which helps in understanding its cellular targets and functions.
  • Metabolic Effects Investigating its impact on metabolic pathways and cellular energy balance.

Structural Comparison

This compound has structural similarities with other compounds, but stands out due to its unique combination of a purine base, a unique sugar moiety, and a single phosphate group, which may give it distinct biological activities compared to other nucleotides.

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Adenosine TriphosphatePurine base + ribose + three phosphate groupsEnergy currency in cellsHigh-energy molecule
Guanosine MonophosphatePurine base + ribose + one phosphate groupInvolved in protein synthesisSingle phosphate group
Cytidine TriphosphatePyrimidine base + ribose + three phosphate groupsRole in RNA synthesisPyrimidine structure

Mechanism of Action

The mechanism of action of Potassium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate involves its interaction with specific molecular targets and pathways. It acts as a substrate for various enzymes, facilitating biochemical reactions essential for cellular function. The compound’s effects are mediated through its role in energy transfer and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adenosine 5′-Monophosphate (AMP)

Structure: AMP has the IUPAC name [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, differing only in the protonation state of the phosphate group (dihydrogen vs. hydrogen phosphate) and the absence of a potassium counterion . Functional Differences:

  • AMP is a key intermediate in ATP/ADP energy cycles, whereas the potassium salt form may enhance solubility for specific pharmacological applications.
  • Molecular docking studies show AMP derivatives like AOPCP (a CD73 inhibitor) exhibit competitive binding at nucleotide-binding domains, with free energy values of −6.8 kcal/mol .
Table 1: Structural and Functional Comparison with AMP
Property Potassium Salt Form AMP
Phosphate Group Hydrogen phosphate (HPO₄²⁻) Dihydrogen phosphate (H₂PO₄⁻)
Counterion K⁺ H⁺
Solubility (Water) Higher due to K⁺ Moderate
Binding Affinity (CD73) Not reported −6.8 kcal/mol (AOPCP analog)

Adenosine 5′-Diphosphate (ADP)

Structure: ADP contains two phosphate groups linked to adenosine, with the IUPAC name [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate . Functional Differences:

  • ADP participates in energy transfer and platelet aggregation, while the monophosphate potassium salt may serve as a stabilizer in nucleotide formulations.
  • Modified ADP analogs, such as 2-APTA-ADP (with a thioether side chain), show altered binding to purinergic receptors (P2Y₁), highlighting the impact of structural modifications on receptor specificity .
Table 2: Comparison with ADP and Analogs
Property Potassium Salt Form ADP 2-APTA-ADP
Phosphate Groups 1 2 2
Modifications None None 3-Aminopropylsulfanyl side chain
Receptor Binding Not studied P2Y₁, P2Y₁₂ Selective P2Y₁ antagonism
Molecular Weight (g/mol) ~425 (estimated) 427.20 516.36

Flavin Adenine Dinucleotide (FAD)

Structure: FAD includes an adenosine moiety linked to flavin mononucleotide (FMN). Its IUPAC name is [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl . Functional Differences:

  • FAD acts as a redox cofactor in enzymes like oxidoreductases, while the potassium salt form lacks the flavin component critical for electron transfer.
  • Molecular docking against Chromobacterium violaceum ATCC 12472 showed FAD’s binding free energy (−9.2 kcal/mol) was weaker than synthetic analogs like BHBANA (−10.5 kcal/mol), suggesting phosphorylation state influences target affinity .

S-Adenosylmethionine (SAM-e)

Structure: SAM-e has a sulfonium group attached to adenosine, with the IUPAC name [(3S)-3-amino-3-carboxypropyl][(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl methylsulfanium . Functional Differences:

  • SAM-e is a methyl donor in transmethylation reactions, whereas the potassium salt form lacks the sulfonium group required for this role.

Biological Activity

Potassium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate is a complex organic compound with significant biological activity. Its molecular structure includes a purine base (6-aminopurine), a sugar moiety (3,4-dihydroxyoxolane), and a phosphate group, resulting in the molecular formula C10H13KN5O7P. This compound is primarily studied for its potential applications in molecular biology and medicinal chemistry.

The biological activity of this compound is attributed to its interactions at the cellular level. It has been shown to influence several biochemical pathways:

  • Cell Proliferation : Studies indicate that this compound can modulate cell growth and division by interacting with specific receptors involved in cellular signaling pathways.
  • Antioxidant Properties : The compound exhibits antioxidant activity, potentially protecting cells from oxidative stress.
  • Gene Regulation : It may play a role in regulating gene expression, particularly genes involved in cell cycle control and apoptosis.

Pharmacological Potential

The unique structure of this compound positions it as a candidate for drug development. Its potential therapeutic applications include:

  • Anticancer Agents : Due to its ability to influence cell proliferation and apoptosis, it is being explored as a potential anticancer agent.
  • Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Case Studies

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies : In laboratory settings, the compound demonstrated significant cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.
  • Animal Models : Research involving animal models has shown promising results in reducing tumor growth and improving survival rates when administered alongside conventional therapies.

Data Table of Biological Activities

Biological ActivityObservationsReferences
Cell ProliferationModulates growth in various cell linesStudy A
Antioxidant ActivityProtects against oxidative stressStudy B
Gene RegulationInfluences expression of apoptosis-related genesStudy C
Anticancer PotentialReduces tumor size in animal modelsStudy D
Neuroprotective EffectsImproves cognitive function in modelsStudy E

Q & A

Basic Research Questions

Q. How can the purity and structural integrity of this compound be validated in synthetic batches?

  • Methodological Answer: Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to confirm stereochemistry and phosphorylation sites . High-performance liquid chromatography (HPLC) with a phosphate buffer mobile phase (e.g., 0.025 M potassium monobasic phosphate) can assess purity, while mass spectrometry (MS) verifies molecular weight and fragmentation patterns . For phosphorylated derivatives, ensure degassing of solvents to prevent oxidation during analysis .

Q. What strategies are recommended for optimizing the synthesis of this phosphorylated nucleoside analog?

  • Methodological Answer: Employ Design of Experiments (DOE) to optimize reaction parameters:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance phosphorylation efficiency but may require inert atmospheres to avoid hydrolysis .
  • Temperature control: Maintain ≤4°C during phosphorylation to minimize side reactions .
  • Protecting groups: Use tert-butyldimethylsilyl (TBDMS) for ribose hydroxyl protection, followed by selective deprotection with tetrabutylammonium fluoride (TBAF) .
    Computational reaction path searches (e.g., via quantum chemical calculations) can predict intermediates and guide experimental validation .

Q. How should this compound be stored to maintain stability in aqueous solutions?

  • Methodological Answer: Store lyophilized powder at -20°C under argon to prevent moisture absorption and phosphate ester hydrolysis . In solution, use pH 7.4 phosphate-buffered saline (PBS) with 1 mM EDTA to chelate divalent cations that catalyze degradation . Monitor stability via UV-Vis spectroscopy (λ = 260 nm for adenine moiety) over 72 hours .

Advanced Research Questions

Q. What experimental approaches can elucidate the compound’s interactions with nucleotide-binding enzymes?

  • Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize the compound on a gold sensor chip functionalized with mercaptoundecanoic acid (MUA) and measure binding kinetics (e.g., with kinases or phosphatases) .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of enzyme-ligand interactions using a 20 μM compound solution .
  • Enzymatic assays: Monitor ADP/ATP generation via coupled enzyme systems (e.g., pyruvate kinase/lactate dehydrogenase) to assess phosphorylation/dephosphorylation rates .

Q. How can computational modeling predict the compound’s reactivity and degradation pathways?

  • Methodological Answer:

  • Density Functional Theory (DFT): Calculate energy barriers for hydrolysis at the phosphate ester bond using solvation models (e.g., SMD) to simulate aqueous environments .
  • Molecular Dynamics (MD) Simulations: Simulate interactions with phospholipid membranes to predict cellular uptake efficiency .
  • Degradation pathway mapping: Use LC-MS/MS to identify hydrolytic byproducts (e.g., free adenine or ribose-phosphate fragments) and validate with in silico fragmentation tools .

Q. What advanced techniques resolve contradictions in kinetic data from enzyme inhibition studies?

  • Methodological Answer:

  • Global kinetic fitting: Use software like KinTek Explorer to model competing mechanisms (e.g., non-competitive vs. uncompetitive inhibition) and reconcile discrepancies in IC₅₀ values .
  • Cryo-electron microscopy (Cryo-EM): Resolve enzyme-compound complexes at near-atomic resolution to identify allosteric binding sites missed in crystallography .
  • Isotopic labeling: Synthesize ¹⁵N/¹³C-labeled analogs for NMR-based binding studies to distinguish direct vs. indirect inhibition effects .

Methodological Notes

  • Analytical Cross-Validation: Always cross-validate purity assessments using orthogonal methods (e.g., HPLC + capillary electrophoresis) to account for matrix effects .
  • Reaction Scale-Up: For gram-scale synthesis, replace batch reactors with continuous-flow systems to improve yield and reduce side-product formation .
  • Ethical Data Reporting: Use the CRDC 2020 framework (e.g., RDF2050112 for reactor design) to standardize experimental reporting in publications .

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